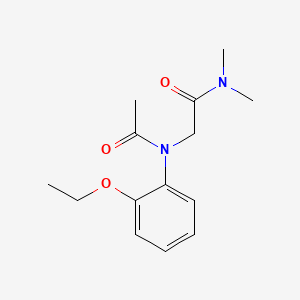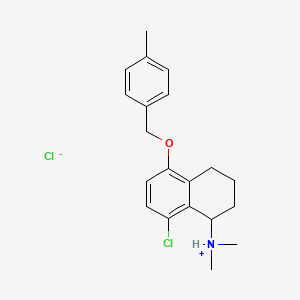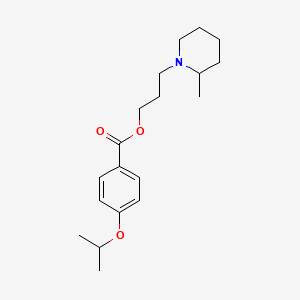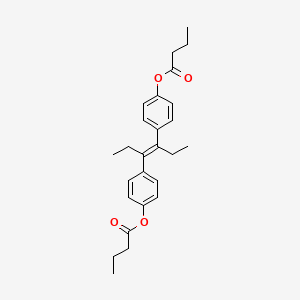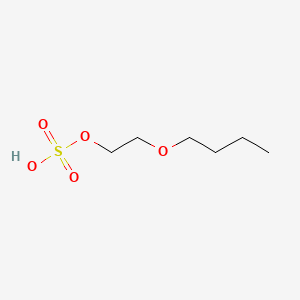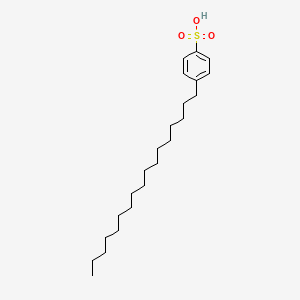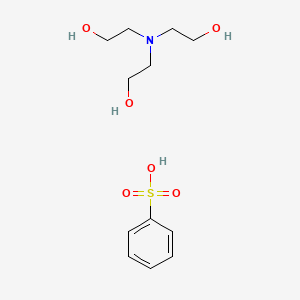
Einecs 260-839-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Applications De Recherche Scientifique
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can be compared with other similar compounds, such as:
Benzenesulphonic acid: A simpler form without the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: The other component of the compound, which can be used separately in various applications.
Other sulfonic acid compounds: These compounds share similar chemical properties but may have different applications and reactivity. The uniqueness of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its combined structure, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
121617-08-1 |
|---|---|
Formule moléculaire |
C12H21NO6S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
Clé InChI |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Description physique |
Liquid |
Numéros CAS associés |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
